

what are the properties of Methyl Heptafluoroisobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl Heptafluoroisobutyrate*

Cat. No.: *B179444*

[Get Quote](#)

Methyl Heptafluoroisobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Document ID: MHI-TG-20251225 Version: 1.0 Prepared by: Gemini

Introduction

Methyl Heptafluoroisobutyrate (MHIB) is a fluorinated ester recognized for its unique chemical and physical properties, including high thermal stability and chemical resistance. These characteristics make it a valuable compound in various industrial and research applications. It serves as a specialized solvent, a key intermediate in the synthesis of other fluorinated molecules, and a component in the formulation of advanced materials such as high-performance lubricants and coatings.^[1] For professionals in drug discovery and development, understanding the properties of fluorinated compounds like MHIB is pertinent, as the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known properties, experimental protocols, and safety considerations for **Methyl Heptafluoroisobutyrate**.

Chemical and Physical Properties

Methyl Heptafluoroisobutyrate is a colorless, clear liquid.[\[2\]](#) It is a stable compound under proper storage conditions but is incompatible with strong oxidizing agents.[\[2\]](#) The quantitative properties of MHIB are summarized in the tables below.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate	-
Synonyms	Heptafluoroisobutyric Acid Methyl Ester, Methyl Perfluoroisobutyrate	[2]
CAS Number	680-05-7	[2]
Molecular Formula	C ₅ H ₃ F ₇ O ₂	[2]
Molecular Weight	228.07 g/mol	[2]
Purity	>98.0% (by Gas Chromatography)	[3] [4]

Table 2: Physical Properties

Property	Value	Reference
Physical State	Liquid (at 20°C)	[2]
Appearance	Colorless to Almost Colorless Clear Liquid	[3]
Boiling Point	77 °C (171 °F)	[2]
Density	1.49 g/cm ³ (at 20°C)	-
Flash Point	9 °C	-
Solubility	No data available for water or other specific solvents.	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds. While a complete public spectral database for **Methyl Heptafluoroisobutyrate** is not readily available, data from analogous compounds and patent literature provide key insights.

Table 3: NMR Spectroscopic Data

Nucleus	Chemical Shift (δ)	Multiplicity / Coupling Constant (J)	Reference
^1H NMR	4.01 ppm	Singlet (s)	-
^{19}F NMR	-75.11 to -75.13 ppm	Doublet (d), $J = 9.42$ Hz	-
-182.29 to -182.39 ppm	Multiplet (m)	-	

Note: NMR data is derived from patent literature describing the synthesis of a related compound and may serve as a reference.

Infrared (IR) Spectroscopy Interpretation: The IR spectrum of an ester like **Methyl Heptafluoroisobutyrate** is expected to show characteristic absorption bands. Key expected frequencies include:

- C=O Stretch (Ester): A strong absorption band typically appearing in the $1750\text{-}1735\text{ cm}^{-1}$ region.
- C-O Stretch (Ester): Bands typically found in the $1300\text{-}1000\text{ cm}^{-1}$ region.

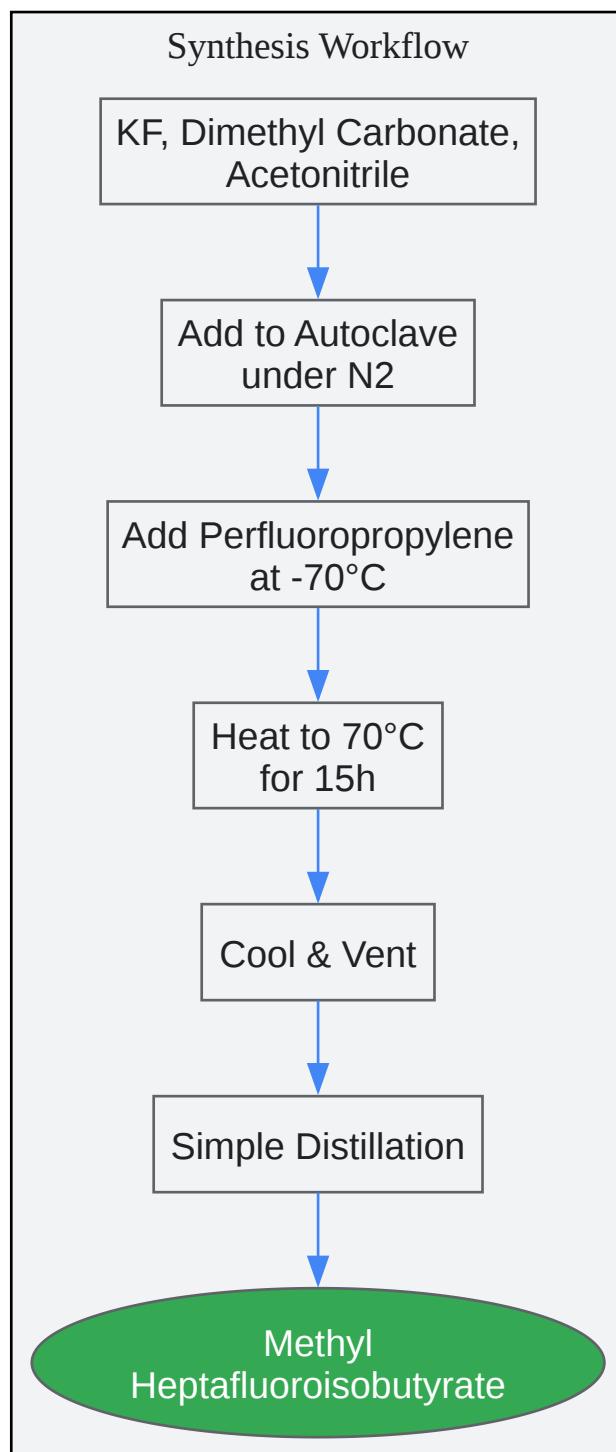
- C-F Stretch: Strong, characteristic absorptions for fluorinated compounds, typically found in the $1400\text{-}1000\text{ cm}^{-1}$ range.
- C-H Stretch (Methyl group): Absorptions are expected in the $3000\text{-}2850\text{ cm}^{-1}$ region.

Mass Spectrometry (MS) Interpretation: In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M^+) would be expected at $m/z = 228$. Common fragmentation patterns for esters include the loss of the alkoxy group ($-\text{OCH}_3$, mass = 31) or the acyl group. The presence of fluorine atoms would lead to characteristic fragmentation patterns involving the loss of fluorine or fluorinated fragments.

Experimental Protocols

This section details methodologies relevant to the synthesis and analysis of **Methyl Heptafluoroisobutyrate**.

Synthesis Protocol: One-Pot Reaction


A method for synthesizing **Methyl Heptafluoroisobutyrate** involves a one-pot reaction using dimethyl carbonate, an alkali metal fluoride, and perfluoropropylene. This approach avoids the use of more toxic reagents like methyl chloroformate.

Materials:

- Potassium fluoride (KF)
- Dimethyl carbonate
- Acetonitrile (solvent)
- Perfluoropropylene
- Nitrogen or other inert gas
- Autoclave (500 mL, dry)

Procedure:

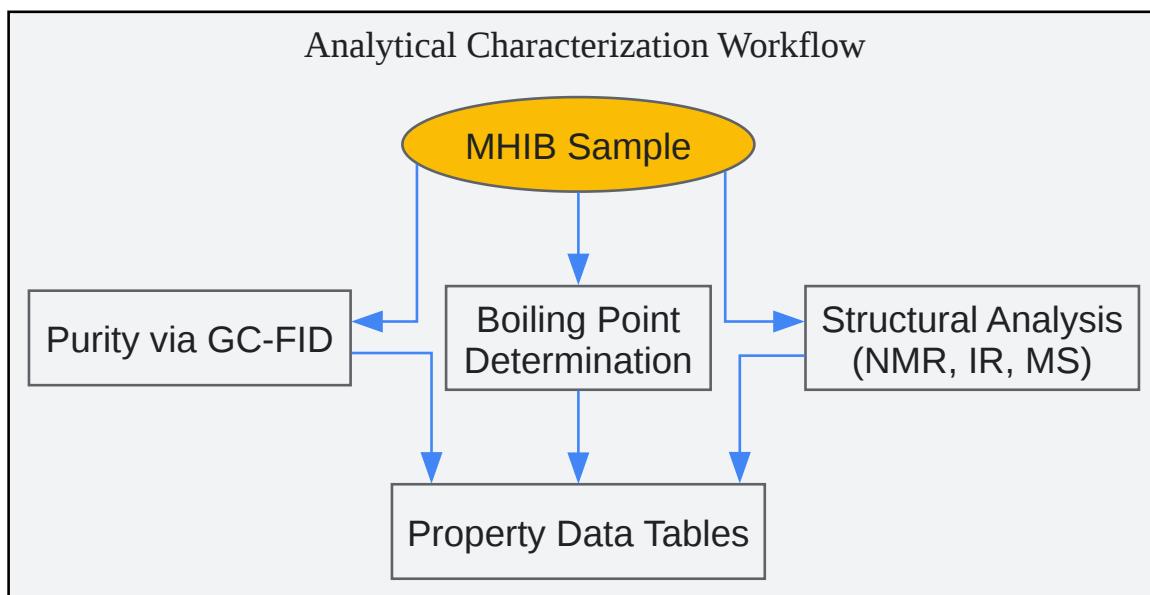
- Under the protection of a nitrogen atmosphere, add 12.76 g (0.22 mol) of potassium fluoride, 19.81 g (0.22 mol) of dimethyl carbonate, and 100 mL of acetonitrile to a 500 mL dry autoclave.
- Cool the autoclave to -70°C and slowly introduce 30.00 g (0.20 mol) of perfluoropropylene.
- Seal the autoclave and heat the reaction mixture to 70°C for 15 hours.
- After the reaction, cool the autoclave in an ice-water bath.
- Slowly vent the unreacted perfluoropropylene from the autoclave.
- Perform a simple distillation on the remaining reaction liquid.
- Collect the fraction at 35-37°C to obtain the **Methyl Heptafluoroisobutyrate** product.

[Click to download full resolution via product page](#)

Fig 1. Synthesis of **Methyl Heptafluoroisobutyrate**.

Quality Control: Purity Determination by Gas Chromatography (GC)

A general protocol for determining the purity of volatile fluorinated esters using gas chromatography with a Flame Ionization Detector (FID).


Equipment:

- Gas Chromatograph with FID
- Capillary column suitable for polar/fluorinated compounds (e.g., ZB-5, HP-1)
- Helium (carrier gas)
- Injector and detector
- Sample vials

Procedure:

- Sample Preparation: Prepare a dilute solution of **Methyl Heptafluoroisobutyrate** in a suitable solvent (e.g., acetonitrile or hexane).
- Instrument Setup (Example Parameters):
 - Injector Temperature: 290°C
 - Detector Temperature: 280°C
 - Carrier Gas Flow Rate (Helium): ~30 cm/s
 - Oven Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase at 40°C/min to 180°C, hold for 0.5 minutes.
 - Ramp 2: Increase at 10°C/min to 280°C, hold for 2 minutes.

- Injection Mode: Splitless (1 μ L injection volume).
- Analysis: Inject the sample onto the GC column. The resulting chromatogram will show peaks corresponding to the solvent and the compound. The purity is calculated based on the relative area of the main product peak compared to the total area of all peaks.

[Click to download full resolution via product page](#)

Fig 2. General workflow for compound characterization.

Toxicology and Environmental Fate

Specific toxicological data for **Methyl Heptafluoroisobutyrate**, such as LD50 values, are not available in public literature.^[2] The primary documented hazards are related to its flammability and its potential to cause skin and serious eye irritation.^[2]

As a short-chain per- and polyfluoroalkyl substance (PFAS), **Methyl Heptafluoroisobutyrate** belongs to a class of compounds known for their environmental persistence. While short-chain PFAS are generally considered to have a lower bioaccumulation potential than their long-chain counterparts, they exhibit high mobility in soil and water.^{[5][6][7]} This can lead to the contamination of water resources.^{[5][6][7]} The final degradation products of many PFAS are extremely persistent, leading to long-term environmental exposure.^{[5][6][7]} The biodegradation of highly fluorinated compounds is challenging, and metabolic pathways are often initiated at

non-fluorinated parts of the molecule. It is crucial for researchers to handle and dispose of this compound in accordance with local, state, and federal regulations to minimize environmental release.[\[2\]](#)

Applications in Research and Development

Methyl Heptafluoroisobutyrate's properties lend it to several specialized applications:

- Chemical Intermediate: It is a key building block in fluorinated chemistry, notably in the synthesis of heptafluoroisobutyronitrile, which is used as a high-voltage insulating gas.
- Advanced Materials: Due to its thermal stability and low surface tension, it is used in the formulation of high-performance coatings, lubricants, and surfactants, particularly in the aerospace and automotive industries.[\[1\]](#)
- Fluorinated Solvents: It serves as an effective solvent in chemical reactions, especially in the synthesis of other fluorinated compounds, where it can improve reaction efficiency.[\[1\]](#)
- Analytical Chemistry: It can be employed as a standard for the calibration of analytical instruments.

For drug development professionals, while there is no documented biological activity for **Methyl Heptafluoroisobutyrate** itself, the study of fluorinated molecules is of high importance. The strategic placement of fluorine atoms or small fluorinated groups (like the heptafluoroisobutyryl moiety that would result from ester hydrolysis) is a common tactic in lead optimization to enhance metabolic stability, modulate physicochemical properties, and improve target binding.

Handling and Safety

Methyl Heptafluoroisobutyrate is a highly flammable liquid and vapor that causes skin and serious eye irritation.[\[2\]](#)

Handling:

- Handle in a well-ventilated area.[\[2\]](#)
- Wear suitable protective equipment, including gloves and eye protection.[\[2\]](#)

- Keep away from heat, sparks, open flames, and hot surfaces.[2]
- Use explosion-proof electrical and ventilating equipment.[2]
- Take precautionary measures against static discharge.[2]

Storage:

- Keep the container tightly closed.[2]
- Store in a cool, dark, and well-ventilated place.[2]
- It is recommended to store under an inert gas as the compound may be moisture sensitive.

First Aid:

- If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[2]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

Disposal:

- Dispose of contents and container in accordance with all local, regional, and national regulations.[2] The compound may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Methyl Heptafluoroisobutyrate | 680-05-7 | TCI AMERICA [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]
- 5. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [what are the properties of Methyl Heptafluoroisobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179444#what-are-the-properties-of-methyl-heptafluoroisobutyrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com